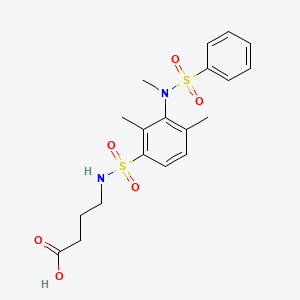

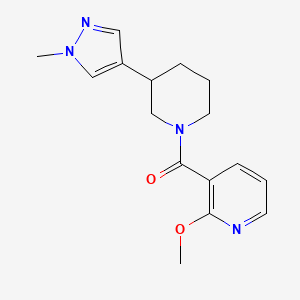

(2-methoxypyridin-3-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains several structural components: a methoxypyridine group, a methylpyrazole group, and a piperidine group . These groups are common in many organic compounds and are often seen in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrazole ring, and a piperidine ring. These rings would be connected by methylene bridges and a methoxy group would be attached to the pyridine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrazole rings. Pyridine is a basic aromatic heterocycle, while pyrazole is a more nucleophilic aromatic heterocycle . This could potentially make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrazole rings could potentially increase the compound’s stability and solubility .Wissenschaftliche Forschungsanwendungen

Cryopreservation of Microorganisms

Cryopreservation is a critical area of research for preserving microorganisms. The study by Hubálek (2003) discusses the use of various cryoprotective additives (CPAs) for the frozen storage of microorganisms, including viruses, bacteria, fungi, algae, and protozoa. These CPAs include simple and complex chemical compounds, highlighting the importance of selecting the most effective CPAs for preserving biological samples in research and medical applications Hubálek, 2003.

Pharmaceutical Development

Chemical inhibitors of cytochrome P450 isoforms play a crucial role in drug development and metabolism studies. Khojasteh et al. (2011) provide an overview of the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms, which is essential for predicting drug-drug interactions during the coadministration of multiple drugs. This research is vital for the development of safer pharmaceuticals by understanding how drugs are metabolized in the human body Khojasteh et al., 2011.

Enzymatic Degradation of Organic Pollutants

The enzymatic approach to the remediation of organic pollutants is gaining interest. Husain and Husain (2007) discuss the use of enzymes and redox mediators in the degradation of recalcitrant compounds in wastewater. This method enhances the efficiency of degradation and offers a promising solution for treating industrial effluents, highlighting the potential of biotechnological applications in environmental remediation Husain & Husain, 2007.

Antioxidant Properties of Chromones

Chromones and their derivatives are known for their antioxidant properties, which can prevent cell impairment and contribute to various pharmacological activities. Yadav et al. (2014) review the literature on chromones, emphasizing their role in neutralizing active oxygen and cutting off free radical processes. This research underscores the importance of chromones in developing treatments for diseases caused by oxidative stress Yadav et al., 2014.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-methoxypyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-19-10-13(9-18-19)12-5-4-8-20(11-12)16(21)14-6-3-7-17-15(14)22-2/h3,6-7,9-10,12H,4-5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCURLNFPRPQFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)

![(4-bromothiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2762061.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2762067.png)

![1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2762070.png)

![N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2762074.png)

![1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762075.png)

![7-methoxy-3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2762079.png)

![N-cyclopentyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762080.png)